N-[2-(diethylamino)ethyl]-N'-(4-fluorophenyl)thiourea
Overview
Description
N-[2-(diethylamino)ethyl]-N'-(4-fluorophenyl)thiourea, commonly known as DEET, is a widely used insect repellent. It was first developed by the US Army in 1946 and has since become one of the most effective and widely used insect repellents in the world. DEET is used to repel mosquitoes, ticks, fleas, and other biting insects that can transmit diseases such as malaria, dengue fever, and Lyme disease.
Mechanism of Action
DEET works by interfering with the insect's ability to detect carbon dioxide and other attractants. It does this by disrupting the insect's olfactory system, which is responsible for detecting odors. DEET blocks the receptors in the insect's antennae that are responsible for detecting carbon dioxide and other attractants, making it less likely that the insect will be attracted to the person wearing the repellent.
Biochemical and Physiological Effects
DEET has been shown to have a low toxicity profile in humans. It is rapidly absorbed through the skin and metabolized by the liver. DEET has been shown to have no significant effects on the central nervous system, cardiovascular system, or respiratory system in humans.
Advantages and Limitations for Lab Experiments
DEET is widely used in laboratory experiments to study the behavior of insects. It is highly effective at repelling a wide range of biting insects, making it an ideal choice for experiments involving mosquitoes, ticks, and fleas. However, DEET can be toxic to some species of insects, making it less suitable for experiments involving those species.
Future Directions
There are several areas of research that could be explored in the future related to DEET. These include:
1. Development of new insect repellents that are more effective and have fewer side effects than DEET.
2. Study of the long-term effects of DEET exposure on human health.
3. Investigation of the effects of DEET on non-target species, such as bees and other pollinators.
4. Development of new methods for synthesizing DEET that are more efficient and environmentally friendly.
5. Study of the mechanisms by which DEET interacts with the insect olfactory system.
Conclusion
DEET is a highly effective insect repellent that has been extensively studied for its effectiveness and safety. It works by interfering with the insect's ability to detect carbon dioxide and other attractants, making it less likely that the insect will bite. DEET has a low toxicity profile in humans and is widely used in laboratory experiments to study the behavior of insects. There are several areas of research that could be explored in the future related to DEET, including the development of new insect repellents and the investigation of the effects of DEET on non-target species.
Scientific Research Applications
DEET has been extensively studied for its effectiveness as an insect repellent. It has been shown to be highly effective at repelling a wide range of biting insects, including mosquitoes, ticks, and fleas. DEET works by interfering with the insect's ability to detect carbon dioxide and other attractants, making it less likely that the insect will bite.
properties
IUPAC Name |
1-[2-(diethylamino)ethyl]-3-(4-fluorophenyl)thiourea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20FN3S/c1-3-17(4-2)10-9-15-13(18)16-12-7-5-11(14)6-8-12/h5-8H,3-4,9-10H2,1-2H3,(H2,15,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OECSVVMHPCMURK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=S)NC1=CC=C(C=C1)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20FN3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(Diethylamino)ethyl]-3-(4-fluorophenyl)thiourea |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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